molecular formula C20H21NO4 B1670453 (-)-Dicentrine CAS No. 28832-07-7

(-)-Dicentrine

Cat. No.: B1670453
CAS No.: 28832-07-7
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-CQSZACIVSA-N
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Description

(-)-Dicentrine: is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Lauraceae family. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound’s unique structure and biological activities make it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dicentrine typically involves several steps, starting from simpler aromatic compounds. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the aporphine skeleton. This is followed by various functional group modifications to achieve the desired structure of this compound. The reaction conditions often involve acidic catalysts and controlled temperatures to ensure the correct formation of the aporphine ring system.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or total synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Total synthesis, although more complex, allows for the production of this compound in larger quantities and with higher purity. This method involves multiple steps of organic synthesis, including the formation of the aporphine core and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions: (-)-Dicentrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the aporphine skeleton, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of derivatives with enhanced or modified biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. For example, oxidation may yield quinone derivatives, while substitution can produce halogenated or nitro-substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Dicentrine is studied for its unique structural properties and potential as a lead compound for the synthesis of new pharmacologically active molecules. Its ability to undergo various chemical reactions makes it a versatile compound for developing new derivatives.

Biology: In biological research, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate cell signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of various microorganisms.

Medicine: Medically, this compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth and metastasis. It also exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of (-)-Dicentrine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, this compound can induce apoptosis in cancer cells and reduce inflammation. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    Boldine: Another aporphine alkaloid with similar anti-inflammatory and anti-cancer properties.

    Glaucine: Known for its bronchodilator and anti-inflammatory effects.

    Nuciferine: Exhibits anti-obesity and anti-diabetic activities.

Uniqueness: (-)-Dicentrine stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development. Its unique structure allows for various chemical modifications, making it a versatile compound for synthesizing new derivatives with enhanced pharmacological properties.

Properties

IUPAC Name

(12R)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-07-7
Record name Dicentrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028832077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICENTRINE-(-)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DICENTRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KK11109
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (-)-Dicentrine acts primarily as an α1-adrenoceptor antagonist. [] This means it blocks the action of norepinephrine at α1-adrenoceptors, which are found in smooth muscles, particularly in blood vessels. [] By blocking these receptors, this compound prevents vasoconstriction and leads to vasodilation (relaxation of blood vessels). [] This effect contributes to its antihypertensive properties. []

ANone: Yes, research suggests that this compound also interacts with other targets, including:

  • Ion Channels: Studies show that this compound can block both sodium and potassium channels in cardiac cells. [] This action contributes to its antiarrhythmic properties. [, ]
  • Topoisomerase Enzymes: this compound has demonstrated inhibitory activity against topoisomerase I and II, enzymes involved in DNA replication. [, , ] This interaction likely contributes to its cytotoxic effects on cancer cells. [, , ]
  • Protein Disulfide Isomerase (PDI): Recent studies suggest this compound can inhibit PDI activity. [] PDI plays a crucial role in protein folding and is considered a potential target for anticancer therapies. []

ANone: The downstream effects of this compound's interactions with its targets result in various pharmacological activities, including:

  • Vasodilation: By blocking α1-adrenoceptors, this compound causes vasodilation, leading to a reduction in blood pressure. [, ]
  • Antiarrhythmic Activity: Its ability to block sodium and potassium channels in the heart contributes to its antiarrhythmic effects. [, , ]
  • Cytotoxic Activity: Inhibition of topoisomerase enzymes and PDI likely contributes to its cytotoxic effects against cancer cells. [, , , ]
  • Antinociceptive Activity: Research indicates this compound exhibits antinociceptive properties, potentially mediated through its interaction with TRPA1 channels, which are involved in pain perception. [, ]

A: The molecular formula of this compound is C20H21NO4, and its molecular weight is 339.39 g/mol. [, ]

A: Yes, spectroscopic data, including UV, 1H-NMR, 13C-NMR, and mass spectra, have been used to characterize this compound. [, , , ]

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